PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine is a synthetic peptide used primarily in cosmetic applications. It is known for its anti-aging properties and ability to improve skin firmness and elasticity. This compound is part of the Syn®-Tacks peptide complex, which also includes PalmitoylDipeptide-5Diaminohydroxybutyrate .

Preparation Methods

Synthetic Routes and Reaction Conditions

PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine is synthesized by combining palmitic acid with amino acids such as lysine, valine, threonine, and diaminobutyric acid. The synthesis involves peptide bond formation through standard solid-phase peptide synthesis (SPPS) techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and purification methods like high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine undergoes various chemical reactions, including:

Oxidation: This reaction can affect the peptide bonds and side chains, potentially altering the compound’s activity.

Reduction: Reduction reactions can modify disulfide bonds within the peptide structure.

Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to maintain peptide stability .

Major Products Formed

The major products formed from these reactions are modified peptides with altered biological activities. For example, oxidation can lead to the formation of sulfoxides or sulfonates, while reduction can result in free thiol groups .

Scientific Research Applications

PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine has several scientific research applications, including:

Cosmetic Industry: It is widely used in anti-aging and skin-firming products due to its ability to stimulate collagen and elastin production

Biological Research: The compound is used to study peptide interactions with skin proteins and their effects on skin structure and function.

Medical Research: Research is ongoing to explore its potential in wound healing and skin repair treatments.

Mechanism of Action

PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine exerts its effects by stimulating the production of key proteins in the skin’s dermal-epidermal junction (DEJ). It significantly increases the synthesis of Laminin V, Collagen types IV, VII, and XVII, and Integrin β4. This broad-spectrum activity enhances the structural integrity and communication within the skin, leading to improved skin firmness and reduced wrinkles .

Comparison with Similar Compounds

Similar Compounds

PalmitoylDipeptide-5Diaminohydroxybutyrate: Another component of the Syn®-Tacks complex, known for similar skin benefits.

PalmitoylTripeptide-1: A peptide that also promotes collagen production and skin repair.

PalmitoylTetrapeptide-7: Known for its anti-inflammatory properties and ability to improve skin elasticity.

Uniqueness

PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine is unique due to its specific combination of amino acids and its ability to target multiple proteins in the DEJ simultaneously. This broad-spectrum activity makes it particularly effective in improving skin structure and reducing signs of aging .

Properties

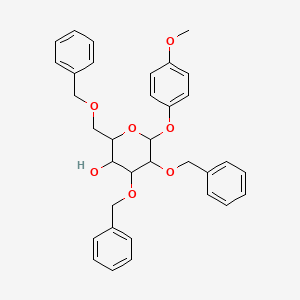

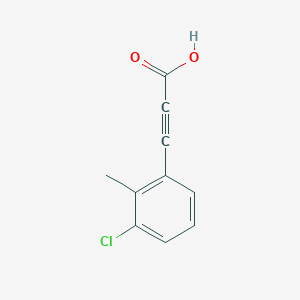

Molecular Formula |

C39H70F6N6O11 |

|---|---|

Molecular Weight |

913.0 g/mol |

IUPAC Name |

2-[[4-amino-2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C35H68N6O7.2C2HF3O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-29(43)38-27(20-18-19-23-36)32(44)40-30(25(2)3)34(46)39-28(22-24-37)33(45)41-31(26(4)42)35(47)48;2*3-2(4,5)1(6)7/h25-28,30-31,42H,5-24,36-37H2,1-4H3,(H,38,43)(H,39,46)(H,40,44)(H,41,45)(H,47,48);2*(H,6,7) |

InChI Key |

MCCUAUFXOWFEEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid](/img/structure/B12091124.png)

![4-{2-[Methyl(propyl)amino]ethyl}aniline](/img/structure/B12091143.png)

![Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-](/img/structure/B12091152.png)